3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride
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Overview
Description
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures and solvents to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride include other fluorinated phenyl derivatives and azanium compounds. These compounds share structural similarities but may differ in their specific properties and applications .
Uniqueness
What sets this compound apart is its unique combination of fluorinated phenyl groups and the azanium moiety. This combination imparts specific chemical and physical properties that make it valuable for various research and industrial applications .
Biological Activity
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium; chloride (CAS No: 21165-63-9) is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H16ClF2N
- Molecular Weight : 295.755 g/mol
- Exact Mass : 295.094 g/mol
- Polar Surface Area (PSA) : 12.03 Ų
These properties suggest a moderate lipophilicity, which is often correlated with the ability to cross biological membranes and interact with cellular targets.
The biological activity of 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium; chloride is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound's structure suggests it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antineoplastic Activity : In vitro studies have shown that 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium; chloride exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Some studies have indicated that the compound may provide neuroprotective benefits, possibly through its antioxidant properties and modulation of neuroinflammation.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium; chloride on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was hypothesized to involve apoptosis induction via the mitochondrial pathway.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 60 |
20 | 30 |
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested in a rat model of induced oxidative stress. Treatment with 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium; chloride resulted in reduced markers of oxidative damage and improved behavioral outcomes in memory tests.
Treatment Group | Oxidative Stress Markers (µM) | Memory Test Score (out of 10) |
---|---|---|
Control | 12.5 | 4 |
Low Dose (5 mg/kg) | 8.0 | 6 |
High Dose (10 mg/kg) | 4.5 | 8 |
Properties
CAS No. |
21165-63-9 |
---|---|
Molecular Formula |
C16H16ClF2N |
Molecular Weight |
295.75 g/mol |
IUPAC Name |
3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride |
InChI |
InChI=1S/C16H15F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-8,10-11,19H,9H2,1H3;1H |
InChI Key |
LVQRQSCTKFPBSE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]CC=C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.[Cl-] |
Origin of Product |
United States |
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